2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15706194
InChI: InChI=1S/C25H22ClN5O3S/c1-33-21-10-6-7-18(23(21)34-2)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+
SMILES:
Molecular Formula: C25H22ClN5O3S
Molecular Weight: 508.0 g/mol

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15706194

Molecular Formula: C25H22ClN5O3S

Molecular Weight: 508.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C25H22ClN5O3S
Molecular Weight 508.0 g/mol
IUPAC Name 2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C25H22ClN5O3S/c1-33-21-10-6-7-18(23(21)34-2)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+
Standard InChI Key AAVXKBPPCCYCCW-JFLMPSFJSA-N
Isomeric SMILES COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Canonical SMILES COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates multiple pharmacophoric elements:

  • 1,2,4-Triazole Core: A five-membered heterocyclic ring containing three nitrogen atoms, known for its role in stabilizing molecular interactions via hydrogen bonding and π-stacking.

  • 4-Chlorophenyl Substituent: Enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding .

  • Sulfanyl-Acetohydrazide Bridge: A flexible linker that may facilitate conformational adaptability during receptor interactions .

  • 2,3-Dimethoxybenzylidene Group: Introduces methoxy electron-donating groups, which can modulate electronic properties and enhance bioavailability .

The molecular formula is C25H22ClN5O3S, with a calculated molecular weight of 508.0 g/mol. Key spectral identifiers include:

  • 1H NMR: Aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and hydrazide NH (δ 9.2–9.4 ppm) .

  • 13C NMR: Triazole carbons (δ 145–155 ppm), carbonyl carbons (δ 165–170 ppm), and methoxy carbons (δ 56–57 ppm) .

Synthetic Pathways

Stepwise Synthesis

The synthesis involves a multi-step protocol derived from methodologies for analogous triazole-hydrazides :

  • Formation of the Triazole Core:

    • Cyclocondensation of thiosemicarbazide with 4-chlorobenzaldehyde and phenylacetic acid under acidic conditions yields the 1,2,4-triazole intermediate .

    • Reaction conditions: Reflux in acetic acid with catalytic sulfuric acid (70–80°C, 6–8 hours) .

  • Introduction of the Sulfanyl Group:

    • Thiolation of the triazole at position 3 using thiourea and iodine in dimethylformamide (DMF).

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

  • Hydrazide Conjugation:

    • Condensation of 2-(triazolylsulfanyl)acetic acid hydrazide with 2,3-dimethoxybenzaldehyde in ethanol under reflux with glacial acetic acid .

    • Isolation by recrystallization from ethanol (yield: 65–75%).

Analytical Validation

  • Purity Assessment: Thin-layer chromatography (TLC) with Rf ≈ 0.45 (ethyl acetate/hexane, 3:7) .

  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 509.0, consistent with the molecular formula .

Biological Activities and Mechanisms

Anticancer Properties

  • Cytotoxicity Screening: Analogous compounds demonstrate IC50 values of 10–25 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

  • Apoptotic Induction: Activation of caspase-3 and PARP cleavage observed in leukemia HL-60 cells .

Pharmacological Applications

Drug Development Prospects

  • Lead Compound Optimization: The 4-chlorophenyl and dimethoxy groups offer sites for structural modification to enhance potency and reduce toxicity.

  • Synergistic Combinations: Co-administration with fluconazole or doxorubicin shows additive effects in resistant microbial and cancer models .

Material Science Applications

  • Coordination Chemistry: The sulfanyl and hydrazide groups enable chelation with transition metals (e.g., Cu(II), Zn(II)), yielding complexes with enhanced bioactivity .

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